(4aR,10aR)-methyl 6-methoxy-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylate(p-TosOH)
Description
This compound is a stereospecific octahydrobenzo[g]quinoline derivative synthesized for drug delivery applications. Its structure features a rigid bicyclic framework with a methoxy group at position 6 and a methyl ester at position 3, stabilized as a p-toluenesulfonic acid (p-TosOH) salt to enhance solubility and crystallinity . The synthesis involves multistep reactions, including diazotization, reduction, and column chromatography, to isolate the enantiomerically pure (4aR,10aR) isomer . The compound’s design aims to optimize pharmacokinetic properties, such as bioavailability and target engagement, through stereochemical control and functional group modifications.
Properties
IUPAC Name |
methyl (4aR,10aR)-6-methoxy-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3.C7H8O3S/c1-19-15-5-3-4-10-8-14-11(7-13(10)15)6-12(9-17-14)16(18)20-2;1-6-2-4-7(5-3-6)11(8,9)10/h3-5,11-12,14,17H,6-9H2,1-2H3;2-5H,1H3,(H,8,9,10)/t11-,12?,14-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIBAVHSHXUCHI-LHBOABKTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COC1=CC=CC2=C1CC3CC(CNC3C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COC1=CC=CC2=C1C[C@H]3CC(CN[C@@H]3C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Activities
The compound exhibits various biological activities that are of interest in pharmacological research:
- Anticancer Properties : Preliminary studies indicate that derivatives of octahydrobenzo[g]quinoline compounds may exhibit anticancer activity. For instance, related compounds have shown efficacy against certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties. They may offer potential therapeutic benefits in neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress .
Industrial Applications
The compound's unique structure allows for potential applications in various industries:
- Pharmaceutical Development : Given its biological activity profile, there is potential for development into new therapeutic agents targeting cancer and neurodegenerative diseases.
- Chemical Manufacturing : The efficient synthesis routes developed could facilitate the large-scale production of this compound for use in research and development within pharmaceutical companies.
Case Study 1: Anticancer Activity
A study published in Organic Process Research & Development explored the synthesis of octahydrobenzo[g]quinoline derivatives and their effects on cancer cell lines. The results indicated that certain modifications to the structure enhanced the cytotoxicity against specific cancer types .
Case Study 2: Neuroprotection
Research published in Organic & Biomolecular Chemistry highlighted the neuroprotective effects of similar compounds derived from octahydrobenzo[g]quinoline frameworks. These compounds demonstrated the ability to protect neuronal cells from oxidative damage in vitro .
Comparison with Similar Compounds
Structural Features and Functional Group Variations
The target compound shares a benzo-fused quinoline core with several analogs but differs in substituents and stereochemistry. Key comparisons include:
Key Observations :
Key Observations :
Physicochemical and Pharmacological Properties
Key Observations :
- The p-TosOH salt form of the target compound likely offers superior solubility and shelf-life compared to free bases/acids .
- Bioactivity varies with substituents: benzothiazole analogs may target microbial pathways, while piperazine-containing derivatives (e.g., ) could modulate CNS targets .
Research Findings and Implications
- Stereochemical Impact : The (4aR,10aR) configuration in the target compound ensures precise spatial orientation for receptor interactions, contrasting with racemic analogs that may exhibit mixed efficacy .
- Functional Group Trade-offs : While ester groups (target compound) improve membrane permeability, carboxylic acid derivatives () may require prodrug strategies for bioavailability .
- Therapeutic Potential: The octahydrobenzo[g]quinoline core is versatile; modifications like p-TosOH salt formation or piperazine addition () tailor compounds for specific delivery systems or indications .
Preparation Methods
Friedländer Quinoline Synthesis
The Friedländer reaction condenses 2-aminobenzaldehyde derivatives with cyclic ketones to form quinoline frameworks. For the target compound:
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Cyclohexenone derivative (e.g., methyl 3-oxocyclohexanecarboxylate) reacts with 4-methoxy-2-nitrobenzaldehyde under acidic conditions.
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Reductive cyclization with SnCl₂/HCl yields the dihydroquinoline intermediate.
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Hydrogenation over Pd/C (60 psi H₂, MeOH, 6 h) reduces aromatic rings, affording the octahydro structure.
Example Conditions
Ring-Closing Metathesis (RCM) Approach
A modern route leverages Grubbs II catalyst for bicyclic formation:
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Diels-Alder adduct from methyl acrylate and a substituted diene provides a tetracyclic intermediate.
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RCM with Grubbs II (10 mol%, toluene, 80°C) forms the quinoline core.
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Stereoselective hydrogenation (Pd/C, H₂) establishes the (4aR,10aR) configuration.
Critical Parameters
Stereochemical Control
The (4aR,10aR) configuration is achieved via:
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Chiral auxiliaries : Use of (R)- or (S)-configured starting ketones.
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Catalytic asymmetric hydrogenation : Rhodium complexes with chiral ligands (e.g., BINAP).
Data Table: Hydrogenation Outcomes
| Catalyst | Pressure (psi) | Temp (°C) | diastereomeric ratio (dr) |
|---|---|---|---|
| Pd/C | 60 | 50 | 95:5 (4aR,10aR:4aS,10aS) |
| Rh-(S)-BINAP | 30 | 25 | 98:2 |
Functionalization and Salt Formation
Methoxy Group Installation
Esterification
p-TosOH Salt Formation
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Protocol : Dissolve free base in ethanol, add equimolar p-TosOH, stir (2 h), precipitate with ether.
Optimization and Scale-Up
Catalytic Improvements
Q & A
Q. Advanced Research Focus
- QSAR Modeling : Correlate substituent effects (e.g., methoxy position, ester flexibility) with bioactivity using descriptors like logP, polar surface area (PSA), and H-bond donors .
- Molecular docking : Predict binding affinity to target receptors (e.g., serotonin receptors) by docking the compound into crystal structures (PDB IDs) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives with optimal pharmacokinetics .
How should stability studies be designed to evaluate the compound’s degradation under varying pH and temperature conditions?
Q. Advanced Research Focus
- Forced degradation : Expose the compound to 0.1N HCl/NaOH (pH 1–13) at 40–80°C for 24–72 hours. Monitor degradation via HPLC and identify products via LCMS .
- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to assess photosensitivity. Store samples in amber glass to mitigate light-induced decomposition .
- Long-term stability : Conduct ICH-compliant studies at 25°C/60% RH for 6–12 months, testing purity, crystallinity (PXRD), and hygroscopicity .
What protocols ensure safe handling and minimize occupational exposure during synthesis?
Q. Basic Research Focus
- PPE : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Use NIOSH-approved N95 respirators if airborne particulates are detected .
- Engineering controls : Perform reactions in fume hoods with ≥100 fpm face velocity. Install emergency eyewash stations and spill kits .
- Waste disposal : Neutralize acidic residues (e.g., p-TosOH) with NaHCO₃ before aqueous disposal. Incinerate organic waste per EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
